An In-depth Technical Guide to the Physicochemical Properties of N-(4-aminophenyl)cyclopropanecarboxamide
An In-depth Technical Guide to the Physicochemical Properties of N-(4-aminophenyl)cyclopropanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
N-(4-aminophenyl)cyclopropanecarboxamide is a molecule of significant interest in medicinal chemistry and drug development. Its structure, which combines a reactive primary aromatic amine, a stable amide linkage, and a conformationally constrained cyclopropyl group, presents a unique scaffold for the design of novel therapeutic agents. The cyclopropyl moiety, in particular, is a well-regarded bioisostere for phenyl rings or gem-dimethyl groups, capable of improving metabolic stability and modulating electronic properties. Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in drug discovery, from predicting its behavior in biological systems to designing robust synthetic and analytical protocols.
This technical guide provides a comprehensive overview of the core physicochemical properties of N-(4-aminophenyl)cyclopropanecarboxamide, including its structural features, predicted and expected physical characteristics, and detailed, field-proven methodologies for their experimental determination. The synthesis of this compound is also discussed, providing a practical framework for its preparation and purification.
Molecular Structure and Key Chemical Features
N-(4-aminophenyl)cyclopropanecarboxamide possesses a molecular formula of C₁₀H₁₂N₂O and a molecular weight of 176.22 g/mol .
Key Structural Features:
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Primary Aromatic Amine (-NH₂): This functional group is a key site for further chemical modification and is a hydrogen bond donor. Its basicity is a critical determinant of the molecule's pKa.
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Amide Linkage (-CONH-): This robust linker provides structural rigidity and participates in hydrogen bonding as both a donor and an acceptor.
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Cyclopropyl Ring: This three-membered ring introduces conformational rigidity and influences the molecule's lipophilicity and metabolic stability.
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Para-substituted Phenyl Ring: The substitution pattern on the aromatic ring dictates the orientation of the functional groups and influences electronic effects within the molecule.
Physicochemical Properties: A Comprehensive Overview
A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Predicted and Expected Physicochemical Parameters
While experimental data for N-(4-aminophenyl)cyclopropanecarboxamide is not extensively published, we can compile a table of predicted values and expected ranges based on its structure and data from analogous compounds.
| Property | Predicted/Expected Value | Significance in Drug Development |
| Molecular Weight | 176.22 g/mol | Influences diffusion, bioavailability, and adherence to Lipinski's Rule of Five. |
| Melting Point (°C) | Not available | An indicator of purity and crystal lattice energy. Important for formulation and stability. |
| Boiling Point (°C) | 314.8 ± 15.0 (Predicted) | Relevant for purification by distillation if applicable, though high-boiling solids are more commonly purified by crystallization. |
| Density (g/cm³) | 1.313 ± 0.06 (Predicted) | Useful for formulation and process development. |
| pKa | 14.50 ± 0.70 (Predicted) | Governs the ionization state at physiological pH, which in turn affects solubility, permeability, and receptor binding. The primary amine is expected to have a pKa around 4-5. |
| LogP (Octanol/Water) | ~1.5 - 2.5 (Estimated) | A measure of lipophilicity, which is critical for membrane permeability and ADME properties. |
| Aqueous Solubility | Low to moderate | A key factor for oral bioavailability and formulation. The presence of both polar and non-polar groups suggests it will have limited but measurable water solubility. |
| Hydrogen Bond Donors | 2 | Influences solubility and binding to biological targets. |
| Hydrogen Bond Acceptors | 2 | Influences solubility and binding to biological targets. |
| Rotatable Bonds | 2 | A measure of molecular flexibility, which can impact receptor binding and bioavailability. |
Synthetic Pathway and Rationale
The synthesis of N-(4-aminophenyl)cyclopropanecarboxamide can be logically approached through a standard amide coupling reaction. A plausible and efficient synthetic route involves the acylation of p-phenylenediamine with cyclopropanecarbonyl chloride.
Caption: Proposed synthesis of N-(4-aminophenyl)cyclopropanecarboxamide.
Experimental Protocol: Synthesis of N-(4-aminophenyl)cyclopropanecarboxamide
This protocol is based on established methods for amide bond formation.
Materials:
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p-Phenylenediamine
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Cyclopropanecarbonyl chloride
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Triethylamine (Et₃N) or other suitable non-nucleophilic base
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Dichloromethane (DCM) or other suitable aprotic solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography elution
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-phenylenediamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
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Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred reaction mixture.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure N-(4-aminophenyl)cyclopropanecarboxamide.
Experimental Determination of Physicochemical Properties
The following are detailed protocols for the experimental validation of the key physicochemical properties of N-(4-aminophenyl)cyclopropanecarboxamide.
Caption: Workflow for physicochemical characterization.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.
Protocol:
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Sample Preparation: Place a small amount of the dried, purified N-(4-aminophenyl)cyclopropanecarboxamide into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Instrumentation: Use a calibrated digital melting point apparatus.
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Measurement: Place the capillary tube in the apparatus and heat at a rate of 10-20 °C/min initially. As the expected melting point is approached, reduce the heating rate to 1-2 °C/min.
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Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is a gold-standard technique for its determination.
Protocol:
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Sample Preparation: Add an excess amount of N-(4-aminophenyl)cyclopropanecarboxamide to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.
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Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
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Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The measured concentration represents the aqueous solubility of the compound under the experimental conditions.
pKa Determination (Potentiometric Titration)
Rationale: The pKa value(s) of a molecule are crucial for predicting its ionization state at different pH values, which significantly impacts its biological activity and ADME properties.
Protocol:
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Sample Preparation: Dissolve a precisely weighed amount of N-(4-aminophenyl)cyclopropanecarboxamide in a suitable co-solvent system (e.g., water/methanol) if aqueous solubility is low.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
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Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve. For more accurate results, use specialized software to analyze the titration data.
LogP Determination (Shake-Flask Method)
Rationale: The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity, which is a major determinant of its ability to cross biological membranes.
Protocol:
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System Preparation: Pre-saturate equal volumes of n-octanol and water (or a relevant buffer) with each other by shaking them together for 24 hours and then allowing the phases to separate.
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Partitioning: Dissolve a known amount of N-(4-aminophenyl)cyclopropanecarboxamide in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
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Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
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Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC-UV).
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Calculation: Calculate the LogP value as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectral Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized N-(4-aminophenyl)cyclopropanecarboxamide.
Expected Spectral Data:
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the protons on the para-substituted phenyl ring.
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Amine Protons (-NH₂): A broad singlet that may be exchangeable with D₂O.
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Amide Proton (-NH-): A singlet or broad singlet, typically in the downfield region (δ 8-10 ppm).
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Cyclopropyl Protons: A complex multiplet in the upfield region (typically δ 0.5-1.5 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm).
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Carbonyl Carbon (-C=O): A signal in the downfield region (δ 165-175 ppm).
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Cyclopropyl Carbons: Signals in the upfield region (δ 10-30 ppm).
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IR (Infrared) Spectroscopy:
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N-H Stretching (Amine and Amide): Broad absorptions in the range of 3200-3500 cm⁻¹.
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C=O Stretching (Amide): A strong absorption around 1650 cm⁻¹.
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C-N Stretching: Absorptions in the range of 1200-1350 cm⁻¹.
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Aromatic C-H and C=C Stretching: Absorptions characteristic of the phenyl ring.
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MS (Mass Spectrometry):
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Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 176.22).
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Fragment Ions: Characteristic fragmentation patterns resulting from the loss of the cyclopropyl group, the amino group, or cleavage of the amide bond.
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Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of N-(4-aminophenyl)cyclopropanecarboxamide. By combining predicted data with established, robust experimental protocols, researchers and drug development professionals are equipped with the necessary information and methodologies to effectively synthesize, characterize, and utilize this promising molecular scaffold. A thorough understanding and experimental validation of these core properties are indispensable for advancing compounds like N-(4-aminophenyl)cyclopropanecarboxamide through the drug discovery pipeline.
References
No direct publications detailing the experimental physicochemical properties of N-(4-aminophenyl)cyclopropanecarboxamide were identified. The following references provide context for the synthesis and characterization of related compounds and the analytical techniques described.
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Synthesis of N-(4-aminophenyl)
- Title: Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents
- Source: ResearchG
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URL: [Link]
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Synthesis of Phenylcyclopropane Carboxamide Derivatives: Provides insights into the synthesis and characterization of compounds containing the cyclopropanecarboxamide scaffold.
- Title: Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- Source: PMC - NIH
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URL: [Link]
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Synthesis of 3-(4-aminophenyl)
- Title: Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile
- Source:
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URL: [Link]
- Predicted Physicochemical Properties of N-(4-aminophenyl)-N-methyl-cyclopropanecarboxamide: A source for predicted data of a closely related compound. Title: N-(4-aminophenyl)-N-methyl-cyclopropanecarboxamide | 1092305-17-3 Source: ChemicalBook
- Patents related to Cyclopropane Carboxamides: Provides examples of synthetic methodologies and applications of this class of compounds.
